N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757691
InChI: InChI=1S/C13H16FN3/c1-11-13(10-16-17(11)8-7-14)15-9-12-5-3-2-4-6-12/h2-6,10,15H,7-9H2,1H3
SMILES:
Molecular Formula: C13H16FN3
Molecular Weight: 233.28 g/mol

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15757691

Molecular Formula: C13H16FN3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C13H16FN3
Molecular Weight 233.28 g/mol
IUPAC Name N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine
Standard InChI InChI=1S/C13H16FN3/c1-11-13(10-16-17(11)8-7-14)15-9-12-5-3-2-4-6-12/h2-6,10,15H,7-9H2,1H3
Standard InChI Key OQYGIQWNCFHSSG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1CCF)NCC2=CC=CC=C2

Introduction

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, which is a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a pyrazole ring substituted with a benzyl group, a fluoroethyl group, and a methyl group at different positions. The presence of fluorine in its structure enhances its biological activity and stability, making it an interesting candidate for medicinal chemistry research.

Synthesis Methods

The synthesis of N-benzyl derivatives typically involves multi-step reactions that require precise conditions such as temperature control and solvent selection (e.g., ethanol or dichloromethane). Catalysts or bases may be used to enhance reaction efficiency. Techniques like thin-layer chromatography are essential for monitoring intermediate purity during synthesis.

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Example Synthesis Steps: 1. Formation of Pyrazole Core: - Starting materials include hydrazines and appropriate aldehydes/ketones. - Conditions: Acidic medium with heating. 2. Substitution Reactions: - Attachment of benzyl group via reductive amination. - Introduction of fluoroethyl group through nucleophilic substitution. 3. Purification: - Recrystallization or column chromatography may be employed.

Biological Activity

Pyrazoles are known for their diverse biological activities due to their ability to interact with various enzymes and receptors within biological systems. The presence of fluorine atoms can enhance binding affinity by increasing lipophilicity and forming strong hydrogen bonds.

Mechanism of Action

The mechanism typically involves interaction with specific biological targets such as enzymes or receptors within cells, modulating their activity leading to therapeutic effects.

Data Table: Comparison with Similar Compounds

Given the lack of detailed data on this specific compound from reliable sources beyond Smolecule (which was excluded), we can compare general features with related compounds:

Compound NameMolecular Weight (g/mol)Key Features
N-benzyl-N-(4-fluorobenzyl)-pyrazolesApproximately 250–270Fluorobenzyl instead; differing pharmacology
N-benzyl-N-(methoxybenzyl)pyrazolesApproximately 260–280Methoxy substituent; altered bioactivity
N-benzyl-N-(fluorobenzy)lpyra-zole derivativesApproximately 240–260Different halogen substitutions

This table highlights variations among pyrazole derivatives but does not directly address "N-benzyl-N(2-fluoroethlyl)-5metylpyra-zoline" due to limited information availability from trusted sources.

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